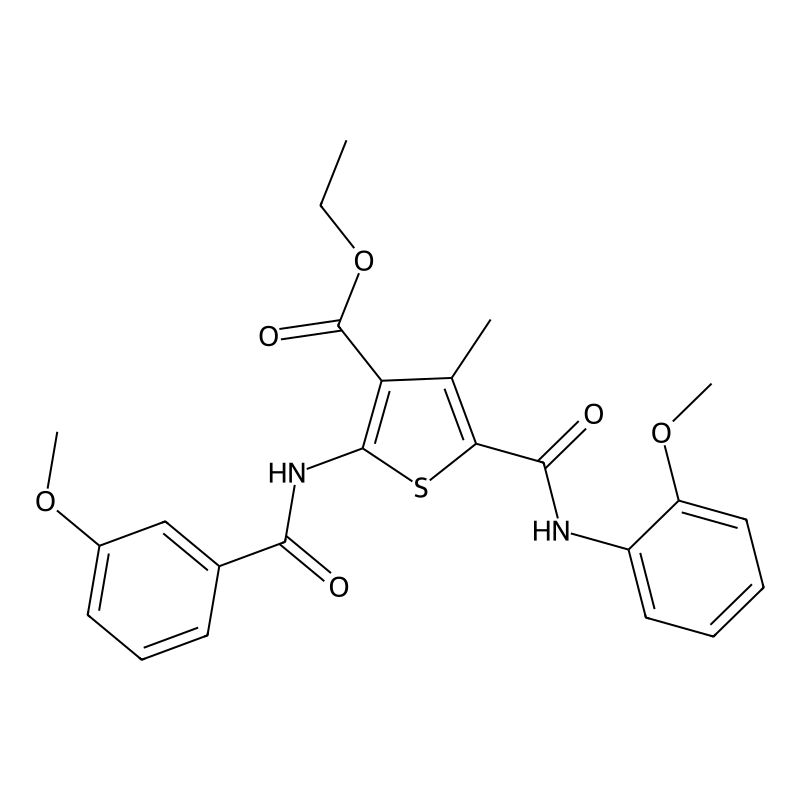

Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound notable for its unique thiophene structure, which is substituted with various functional groups such as methoxybenzamido and methoxyphenylcarbamoyl. Its molecular formula is with a molecular weight of approximately 468.5 g/mol. This compound has gained attention for its potential applications in medicinal chemistry and organic synthesis, making it a significant subject of study in both academic and industrial settings.

Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical transformations:

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The amide groups can be reduced to amines under appropriate conditions.

- Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these transformations include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Preliminary studies suggest that Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate may exhibit anti-inflammatory and anticancer activities. Its mechanism of action likely involves interactions with biological macromolecules, influencing protein activity and cellular signaling pathways. The compound's unique structural features make it a candidate for further pharmacological investigations.

The synthesis of Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the thiophene ring.

- Introduction of the methoxybenzamido and methoxyphenylcarbamoyl groups.

- Final esterification to yield the target compound.

Common reagents used in these synthetic routes include ethyl esters, methoxybenzoyl chlorides, and methoxyphenyl isocyanates. Optimization of these methods can enhance yields and reduce costs, potentially employing continuous flow reactors and catalytic systems for efficiency.

Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has potential applications across various scientific fields:

- Chemistry: As a building block for the synthesis of more complex molecules.

- Biology: As a probe for studying biological processes involving thiophene derivatives.

- Medicine: Potential use in drug development due to its unique structural features.

- Industry:

The interactions of Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate with biological targets involve the formation of hydrogen bonds due to its amide and ester groups, which can influence the structure and function of proteins. Additionally, the thiophene ring may engage in π-π interactions with aromatic residues in proteins, affecting their activity.

Several compounds share structural similarities with Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (2-methoxybenzoyl)acetate | Contains a methoxybenzoyl group | Lacks thiophene ring |

| 2-Methoxyphenyl isocyanate | Contains a methoxyphenyl group | Structurally simpler |

| Pinacol boronic esters | Used in similar synthetic applications | Different functional groups |

Ethyl 2-(3-methoxybenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to its combination of a thiophene ring with methoxybenzamido and methoxyphenylcarbamoyl groups, which may confer distinct biological activities and chemical properties compared to these similar compounds.